Hexakis(trideuteriomethyl)melamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Hexakis(trideuteriomethyl)melamine, also known as Hexamethoxymethylmelamine (HMMM), is a hemiaminal ether commonly used as a crosslinking agent in the production of coatings and rubber items . It is produced via the reaction of melamine with formaldehyde and excess methanol, with the latter also acting as a solvent for the reaction .
Synthesis Analysis
The synthesis of HMMM involves the reaction of melamine with formaldehyde and excess methanol . This reaction is commonly used in the production of coatings and rubber items . The compound is produced via the reaction of melamine with formaldehyde and excess methanol, with the latter also acting as a solvent for the reaction .Molecular Structure Analysis
The molecular structure of HMMM is complex and involves a series of thermal analysis approaches, including differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), differential thermal analysis (DTA), dynamic mechanical analysis (DMA), and thermomechanical analysis (TMA) .Chemical Reactions Analysis
HMMM is used as a crosslinking agent in the production of coatings and rubber items . It is produced via the reaction of melamine with formaldehyde and excess methanol .Physical And Chemical Properties Analysis
HMMM has a chemical formula of C15H30N6O6 and a molar mass of 390.441 g·mol −1 . It has a melting point of 40–42 °C (104–108 °F; 313–315 K) .Future Directions
properties
IUPAC Name |
2-N,2-N,4-N,4-N,6-N,6-N-hexakis(trideuteriomethyl)-1,3,5-triazine-2,4,6-triamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N6/c1-13(2)7-10-8(14(3)4)12-9(11-7)15(5)6/h1-6H3/i1D3,2D3,3D3,4D3,5D3,6D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUVWYPNAQBNQJQ-NBDUPMGQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N(C)C)N(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(C1=NC(=NC(=N1)N(C([2H])([2H])[2H])C([2H])([2H])[2H])N(C([2H])([2H])[2H])C([2H])([2H])[2H])C([2H])([2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90216097 |
Source
|
Record name | Melamine, hexa(methyl-d(sub 3))- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90216097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.39 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Hexakis(trideuteriomethyl)melamine | |
CAS RN |
65886-69-3 |
Source
|
Record name | Melamine, hexa(methyl-d(sub 3))- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065886693 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Melamine, hexa(methyl-d(sub 3))- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90216097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.